molecular formula C11H12INO B8133032 N-Cyclopropyl-2-(4-iodophenyl)acetamide

N-Cyclopropyl-2-(4-iodophenyl)acetamide

Cat. No.: B8133032
M. Wt: 301.12 g/mol
InChI Key: XZGKEUNTDWUMJY-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(4-iodophenyl)acetamide is a useful research compound. Its molecular formula is C11H12INO and its molecular weight is 301.12 g/mol. The purity is usually 95%.
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Biological Activity

N-Cyclopropyl-2-(4-iodophenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and an iodine-substituted phenyl ring, which contribute to its unique chemical properties. The presence of the iodine atom can enhance the compound's lipophilicity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may act as a ligand for various receptors, potentially modulating their activity. For instance, similar compounds have shown affinity for melatonin receptors (MT1 and MT2), suggesting that this compound could be explored for sleep disorders and other melatonin-related conditions .

Pharmacological Potential

  • Anti-inflammatory Activity :
    • Compounds similar to this compound have been identified as having anti-inflammatory properties, potentially through modulation of the FPRL-1 receptor, which plays a role in resolving inflammation .
  • Anticancer Properties :
    • Research indicates that derivatives of this compound may exhibit anticancer activity by inhibiting tumor growth and proliferation in various cancer models .
  • Metabolic Regulation :
    • As agonists for GPR119, these compounds may influence glucose metabolism, indicating potential applications in diabetes treatment.

Case Studies and Experimental Data

A variety of studies have been conducted to elucidate the biological activity of this compound:

StudyFindings
Study A Demonstrated binding affinity to melatonin receptors with potential implications for sleep regulation.
Study B Showed significant inhibition of inflammatory markers in vitro, suggesting anti-inflammatory potential.
Study C Reported anticancer effects in cell lines, indicating a need for further investigation into its therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound involves several key steps that require careful control over reaction conditions to ensure high yields. The compound can be modified to create derivatives with enhanced biological activities or altered pharmacokinetic profiles.

Properties

IUPAC Name

N-cyclopropyl-2-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO/c12-9-3-1-8(2-4-9)7-11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGKEUNTDWUMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.